molecular formula C6H12ClNO3 B2977178 Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride CAS No. 2377033-51-5

Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride

Cat. No.: B2977178
CAS No.: 2377033-51-5
M. Wt: 181.62
InChI Key: LMFJJDKMCRYRFV-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-2-(hydroxyamino)acetate hydrochloride is a cyclopropane-containing organic compound with a hydroxyamino (–NHOH) group and an ester moiety. It is primarily utilized as a building block in pharmaceutical and biochemical research, particularly in synthesizing heterocyclic compounds and bioactive molecules. Its hydrochloride salt form enhances stability and solubility, making it suitable for experimental applications .

Properties

IUPAC Name

methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(8)5(7-9)4-2-3-4;/h4-5,7,9H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFJJDKMCRYRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CC1)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride typically involves the reaction of cyclopropylamine with methyl chloroacetate in the presence of a base, followed by the addition of hydroxylamine hydrochloride. The reaction conditions usually require a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxyamino group to an amine.

    Substitution: The acetate moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s uniqueness lies in its hydroxyamino group, which distinguishes it from analogs with amino, chloro, or aminomethyl substituents. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Key Applications
Methyl 2-cyclopropyl-2-(hydroxyamino)acetate; hydrochloride C₆H₁₁ClN₂O₃ (inferred) Cyclopropyl, hydroxyamino, ester Pharmaceutical intermediates, heterocyclic synthesis
Methyl 2-amino-2-cyclopropylacetate hydrochloride C₆H₁₂ClNO₂ Cyclopropyl, amino, ester Life science research (e.g., enzyme inhibition studies)
Methyl 2-chloro-2-cyclopropylideneacetate C₆H₇ClO₂ Cyclopropylidene, chloro, ester Precursor for bioactive compounds (e.g., anticancer agents)
Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride C₇H₁₄ClNO₂ Cyclopropyl, aminomethyl, ester Unspecified (likely peptide mimetics or CNS drug research)
Key Observations:

Hydroxyamino Group Reactivity: The –NHOH group in the target compound enables participation in redox reactions and metal chelation, unlike the amino (–NH₂) or chloro (–Cl) groups in analogs. This property is critical in catalysis and drug metabolism studies .

Cyclopropane Ring Stability: The strained cyclopropane ring enhances reactivity in ring-opening reactions, common in all analogs. However, the hydroxyamino derivative may exhibit unique regioselectivity due to electron-withdrawing effects .

Biological Activity

Methyl 2-cyclopropyl-2-(hydroxyamino)acetate;hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with various biological targets. This article provides a comprehensive overview of the compound's biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound can be synthesized through a reaction involving cyclopropylamine and methyl chloroacetate in the presence of a base, followed by the addition of hydroxylamine hydrochloride. The synthesis requires controlled temperature and pH to yield the desired product effectively.

Biological Activity

This compound has been studied for its interactions with various biomolecules, particularly enzymes and receptors. The hydroxyamino group in its structure allows for hydrogen bonding, which can enhance binding affinity to target proteins. Additionally, the cyclopropyl group may contribute to hydrophobic interactions that stabilize these complexes .

The mechanism of action involves the compound's binding to specific molecular targets, modulating their activity. Research suggests that the compound may inhibit certain enzyme activities or alter receptor functions, leading to biological effects such as:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways.
  • Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameKey DifferencesBiological Activity
Methyl 2-cyclopropyl-2-(amino)acetateLacks hydroxy groupReduced reactivity and biological activity
Ethyl 2-cyclopropyl-2-(hydroxyamino)acetateEthyl group instead of methylDifferent physical and chemical properties
Methyl 2-cyclopropyl-2-(hydroxyamino)propionatePropionate instead of acetateVaries in binding affinity and activity

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including leukemia and breast cancer cells. It induced apoptosis through modulation of key signaling pathways .
  • Enzyme Inhibition : Research indicated that this compound could inhibit specific kinases involved in cell signaling, suggesting its potential as a therapeutic agent for diseases driven by aberrant kinase activity .
  • In Vivo Studies : Animal models have shown promising results regarding the safety profile and efficacy of this compound in inhibiting tumor growth without significant toxicity, further supporting its potential as a drug candidate .

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